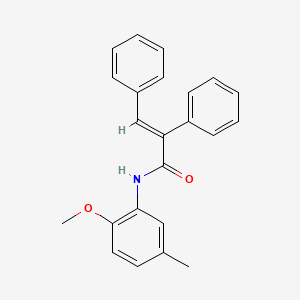
N-(2-methoxy-5-methylphenyl)-2,3-diphenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-2,3-diphenylacrylamide is a compound of significant interest in the field of organic chemistry due to its unique molecular structure and potential applications. This compound belongs to the family of acrylamides, which are known for their versatility in various chemical reactions and processes.
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed N-arylation reactions. For instance, substituted diphenylamines can be synthesized via Pd(0)-catalyzed N-arylation using o-nitroanilines and nitro-substituted aryl bromides as substrates. Such methodologies can be pivotal for the synthesis of N-(2-methoxy-5-methylphenyl)-2,3-diphenylacrylamide, demonstrating the compound's accessibility through contemporary organic synthesis techniques (Tietze et al., 2005).
Molecular Structure Analysis
Molecular structures of related compounds have been analyzed, revealing intricate details like asymmetric units and crystal systems. Such analyses provide insights into the compound's geometric and electronic structure, essential for understanding its reactivity and properties (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
The chemical reactivity of N-(2-methoxy-5-methylphenyl)-2,3-diphenylacrylamide can be inferred from studies on similar compounds. For example, the methoxycarbonylation of olefins catalyzed by palladium complexes with P,N-donor ligands showcases the types of reactions such compounds can undergo, highlighting their potential in organic synthesis and industrial applications (Aguirre et al., 2007).
Physical Properties Analysis
The physical properties of such compounds are closely tied to their molecular structure. Investigations into related compounds have shown that factors like crystalline structure and hydrogen bonding play significant roles in determining their physical characteristics. This understanding is crucial for manipulating the compound for specific applications (Kavitha et al., 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be extrapolated from studies on similar compounds. For instance, the synthesis and characterization of polymethacrylates demonstrate the influence of molecular structure on reactivity and the potential for chemical modifications, which is relevant for understanding the behavior of N-(2-methoxy-5-methylphenyl)-2,3-diphenylacrylamide in various chemical environments (Han et al., 2003).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-(2-methoxy-5-methylphenyl)-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-17-13-14-22(26-2)21(15-17)24-23(25)20(19-11-7-4-8-12-19)16-18-9-5-3-6-10-18/h3-16H,1-2H3,(H,24,25)/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDFNQURZOGFLZ-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-methoxy-5-methylphenyl)-2,3-diphenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

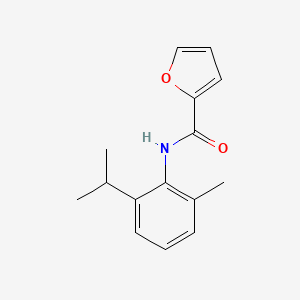


![[1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5629804.png)
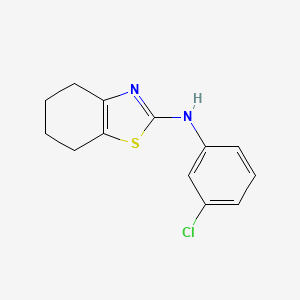
![3-{[(3,4-dihydro-2H-chromen-3-ylmethyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B5629822.png)
![4-benzyl-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B5629838.png)
![2-methyl-9-[(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5629843.png)
![2-propyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5629858.png)
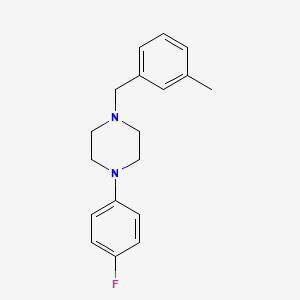
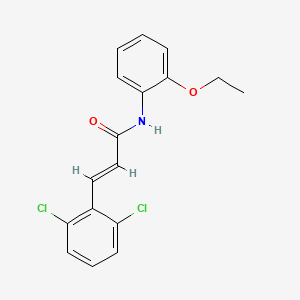
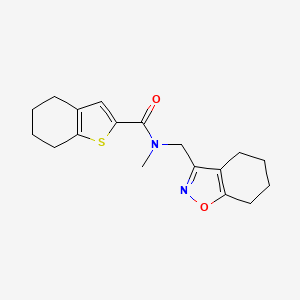
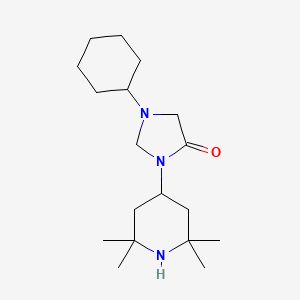
![9-allyl-1-methyl-4-[(4-methyl-1H-imidazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5629881.png)